molecular formula C10H14BrNO B13219343 3-Amino-1-(4-bromo-3-methylphenyl)propan-1-ol

3-Amino-1-(4-bromo-3-methylphenyl)propan-1-ol

Cat. No.: B13219343
M. Wt: 244.13 g/mol
InChI Key: RBAYIRZSVNHINQ-UHFFFAOYSA-N
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Description

3-Amino-1-(4-bromo-3-methylphenyl)propan-1-ol is an organic compound that belongs to the class of propanolamines. It features a hydroxy group at the first carbon, an amino group at the third carbon, and a 4-bromo-3-methylphenyl group attached to the first carbon of the propanol backbone. This compound is both a primary amine and a primary alcohol, making it versatile in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-bromo-3-methylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-bromo-3-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired amino alcohol .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-bromo-3-methylphenyl)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-1-(4-bromo-3-methylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-bromo-3-methylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-(4-bromo-3-methylphenyl)propan-1-ol is unique due to the presence of the bromo and methyl groups on the phenyl ring. These substituents can significantly influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

3-amino-1-(4-bromo-3-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14BrNO/c1-7-6-8(2-3-9(7)11)10(13)4-5-12/h2-3,6,10,13H,4-5,12H2,1H3

InChI Key

RBAYIRZSVNHINQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(CCN)O)Br

Origin of Product

United States

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